Potassium iodate

Description

Properties

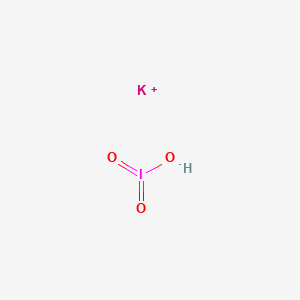

IUPAC Name |

potassium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKDVMWYMMLWTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KIO3, IKO3 | |

| Record name | potassium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058480 | |

| Record name | Potassium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.001 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals or crystalline powder. [HSDB] | |

| Record name | Potassium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4.74 g/100 cc water @ 0 °C; 32.3 g/100 cc @ 100 °C; insol in alc, nitric acid; sol in potassium iodide, Sol in dil sulfuric acid, 9.16 g/100 g H20 at 25 °C | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.98 | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or crystalline powder, Colorless monoclinic crystals | |

CAS No. |

7758-05-6 | |

| Record name | Potassium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium iodate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodic acid (HIO3), potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I139E44NHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

560 °C | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Potassium Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of potassium iodate (KIO₃). The information is presented in a structured format to facilitate easy access and comparison, including detailed experimental protocols and visual representations of key processes involving this compound.

Physical Properties of this compound

This compound is a white, odorless, crystalline solid.[1][2] It is an ionic compound consisting of potassium cations (K⁺) and iodate anions (IO₃⁻) in a 1:1 ratio.[1][3] The compound is more stable than potassium iodide, particularly in the presence of moisture and air, which makes it a preferred source for iodine fortification in table salt.[1]

The quantitative physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | KIO₃ | [4] |

| Molar Mass | 214.001 g/mol | [1][2][5] |

| Appearance | White crystalline powder | [1][2][4] |

| Odor | Odorless | [1][2][5] |

| Density | 3.89 g/cm³ | [2][6] |

| Melting Point | 560 °C (1040 °F; 833 K) with decomposition | [1][2][5] |

| Boiling Point | Decomposes | [5][6] |

| Crystal Structure | Trigonal | [6] |

| Solubility in Water | 4.74 g/100 mL at 0 °C9.16 g/100 mL at 25 °C32.3 g/100 mL at 100 °C | [1][6] |

| Solubility in other solvents | Insoluble in alcohol, liquid ammonia, and nitric acid. Soluble in KI solution. | [1][7] |

Chemical Properties of this compound

This compound is a strong oxidizing agent, a property that underpins many of its applications.[1][8][9] It can react vigorously with reducing agents and combustible materials, and contact may cause fires.[1][3] The iodine atom in the iodate ion (IO₃⁻) is in the +5 oxidation state.[6]

Key chemical characteristics are presented in the following table.

| Property | Description | Citations |

| Oxidizing Nature | Strong oxidizing agent. The standard reduction potential for the IO₃⁻/I⁻ couple in acidic media is +1.08 volts. | [1][6] |

| Thermal Decomposition | Decomposes at its melting point (560 °C) to form potassium iodide (KI) and oxygen (O₂). | [1][6] |

| Reactivity with Acids | In acidic solutions, it oxidizes iodide ions to iodine. This reaction is fundamental to iodometric titrations. | [6] |

| Stability | More stable than potassium iodide, especially in humid conditions. | [1] |

Experimental Protocols

Determination of the Solubility of this compound in Water

Objective: To determine the solubility of this compound in water at various temperatures to construct a solubility curve.

Methodology: The isothermal method is commonly employed.

-

Preparation of Saturated Solutions: A surplus of this compound is added to a known volume of distilled water in several sealed containers.

-

Equilibration: The containers are placed in water baths maintained at different, constant temperatures and agitated for a sufficient period to ensure equilibrium is reached (e.g., several hours).

-

Sample Collection: A known volume of the clear, saturated solution is carefully withdrawn from each container using a pre-heated pipette to prevent premature crystallization.

-

Analysis: The mass of the collected solution is determined. The water is then evaporated, and the mass of the remaining dry this compound is measured.

-

Calculation: The solubility is calculated as the mass of this compound per 100 mL or 100 g of water. This process is repeated for each temperature to generate the solubility curve.

Iodometric Titration of Vitamin C using this compound

Objective: To determine the concentration of ascorbic acid (Vitamin C) in a sample via redox titration.

Methodology: This method relies on the reaction of this compound with potassium iodide in an acidic medium to generate a known amount of iodine, which then reacts with ascorbic acid.

-

Preparation of Standard this compound Solution: A primary standard solution of this compound (e.g., 0.002 mol L⁻¹) is prepared by accurately weighing dry, pure this compound and dissolving it in a known volume of distilled water.[6]

-

Sample Preparation: A known volume or mass of the Vitamin C-containing sample (e.g., fruit juice, a dissolved tablet) is placed in a conical flask.[6]

-

Reaction Mixture Preparation: To the sample flask, add an excess of potassium iodide (KI) solution, a small amount of dilute hydrochloric acid (to provide the acidic medium), and a few drops of starch indicator solution.[6]

-

Titration: The standard this compound solution is slowly added from a burette to the sample mixture while continuously swirling the flask.

-

Endpoint Determination: The endpoint is reached at the first appearance of a persistent dark blue-black color, which indicates the presence of excess iodine that forms a complex with the starch indicator.[6] This occurs when all the ascorbic acid has been oxidized by the liberated iodine.

-

Calculation: The concentration of ascorbic acid is calculated based on the stoichiometry of the reactions and the volume of this compound solution used.

Visualizations

Experimental Workflow: Iodometric Titration of Vitamin C

The following diagram illustrates the workflow for the iodometric titration of Vitamin C using this compound.

Caption: Workflow for Vitamin C determination by iodometric titration.

Signaling Pathway: Thyroid Hormone Biosynthesis

This compound serves as a source of iodide for the synthesis of thyroid hormones. The iodate is reduced to iodide in the body before being utilized by the thyroid gland.[10][11][12] The following diagram outlines the key steps in thyroid hormone synthesis.

Caption: Simplified pathway of thyroid hormone synthesis.

Logical Relationship: Dough Conditioning Mechanism

This compound is utilized in the baking industry as a fast-acting oxidizing agent to improve dough quality.[1][3][5] It strengthens the gluten network by promoting the formation of disulfide bonds.

Caption: Role of this compound in dough conditioning.

References

- 1. calibrechem.com [calibrechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | American Society of Baking [asbe.org]

- 4. researchgate.net [researchgate.net]

- 5. bakerpedia.com [bakerpedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Lecture - 19 Titration with this compound.pptx [slideshare.net]

- 8. Vitamin C Determination by Iodine Titration [thoughtco.com]

- 9. h24-files.s3.amazonaws.com [h24-files.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. db.cngb.org [db.cngb.org]

- 12. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Potassium Iodate from Potassium Iodide: An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the primary methodologies for the synthesis of potassium iodate (KIO₃) from potassium iodide (KI). It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document details experimental protocols, presents comparative quantitative data, and illustrates reaction pathways and workflows.

Introduction

This compound is a stable, white crystalline solid that serves as a crucial oxidizing agent and a source of iodine in various applications. It is widely used in the fortification of table salt to prevent iodine deficiency disorders, as a maturing agent in baking, and as a primary standard in analytical chemistry.[1][2] The synthesis of this compound from the more readily available potassium iodide is a key industrial process. The primary methods for this conversion involve the oxidation of the iodide ion (I⁻) to the iodate ion (IO₃⁻). This guide will focus on three principal synthesis routes: oxidation by chlorine gas, electrochemical oxidation, and oxidation using potassium permanganate.

Synthesis Methodologies

Oxidation with Chlorine Gas

The oxidation of potassium iodide with chlorine gas in a weakly alkaline medium is a common industrial method for producing this compound.[3][4] The reaction is highly efficient but requires careful control of pH and temperature to prevent the formation of byproducts.[5]

-

Reaction Setup: In a well-ventilated fume hood, dissolve potassium iodide in deionized water in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a pH probe.

-

Heating: Heat the potassium iodide solution to a temperature between 60-100°C.[3]

-

Gas Introduction: While stirring, bubble chlorine gas through the solution.

-

pH Control: Simultaneously, add a 30% (w/w) aqueous solution of potassium hydroxide dropwise to maintain the pH of the reaction mixture between 7 and 10.[3][6]

-

Reaction Monitoring: Monitor the reaction for the disappearance of iodide ions.

-

Product Precipitation: Once the reaction is complete, cool the solution to room temperature. Add concentrated hydrochloric acid to assist in the precipitation of the crude this compound product.[3]

-

Filtration: Filter the precipitate using vacuum filtration and wash with a small amount of cold deionized water.

Caption: Reaction pathway for the synthesis of this compound via chlorine gas oxidation.

Electrochemical Synthesis

Electrochemical oxidation offers a green and efficient alternative for the synthesis of this compound, avoiding the use of chemical oxidants.[7] This method involves the anodic oxidation of potassium iodide in an electrolytic cell. Modern approaches utilize membraneless cells with oxygen-consuming cathodes to improve energy efficiency.

-

Electrolyte Preparation: Prepare an aqueous solution containing 50-400 g/L of potassium iodide and 50-250 g/L of potassium hydroxide.[8]

-

Cell Setup: Use a flow cell with a suitable anode (e.g., RuO₂/Ti) and an oxygen-consuming cathode.[8]

-

Electrolysis: Heat the electrolyte to the desired operating temperature (e.g., 40°C) and apply a constant current density (e.g., 10 A/dm²).[7]

-

Oxygen Supply: If using an oxygen-consuming cathode, supply oxygen to the cathode during electrolysis.

-

Crystallization: After electrolysis, cool the electrolyte to induce the crystallization of this compound.

-

Separation and Recycling: Filter the this compound crystals. The mother liquor can be recycled back to the electrolytic cell after replenishing the potassium iodide and water.[7]

Caption: Anodic and cathodic reactions in the electrochemical synthesis of this compound.

Oxidation with Potassium Permanganate

Potassium permanganate is a strong oxidizing agent that can be used for the laboratory-scale synthesis of this compound from potassium iodide. The reaction proceeds readily, but the separation of the product from the manganese dioxide byproduct can be challenging.

-

Reactant Preparation: Dissolve a calculated amount of potassium permanganate in deionized water. In a separate beaker, dissolve the stoichiometric amount of potassium iodide in water.

-

Reaction: Slowly add the potassium iodide solution to the potassium permanganate solution while stirring. The solution will turn a dark brown due to the formation of manganese dioxide precipitate.[9]

-

Heating: Gently heat the reaction mixture for approximately 30 minutes to ensure the completion of the reaction.

-

Byproduct Removal: After cooling, separate the insoluble manganese dioxide by vacuum filtration. This step may require multiple filtrations to obtain a clear solution.

-

Crystallization: Concentrate the filtrate by heating to reduce the volume, then cool it in an ice bath to crystallize the this compound.

-

Purification: Collect the crystals by filtration and wash them with a small amount of cold deionized water. The product can be further purified by recrystallization.

Caption: Workflow for this compound synthesis using potassium permanganate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthesis methods.

Table 1: Reaction Conditions

| Parameter | Chlorine Oxidation | Electrochemical Synthesis | Potassium Permanganate Oxidation |

| Temperature | 60-100 °C[3] | 25-95 °C[8] | Room temperature, followed by heating |

| pH | 7-10[3] | Alkaline (KOH electrolyte)[8] | Neutral to slightly acidic |

| Reaction Time | Dependent on gas flow rate | Dependent on current density | ~30 minutes |

| Key Reagents | KI, Cl₂, KOH | KI, KOH, O₂ | KI, KMnO₄ |

Table 2: Product Yield and Purity

| Parameter | Chlorine Oxidation | Electrochemical Synthesis | Potassium Permanganate Oxidation |

| Reported Yield | >89%[10] | ~81.5% (solid)[8] | 72%[9] |

| Reported Purity | >99.5%[10] | 99.92%[8] | High (after purification) |

Purification and Analysis

Purification by Recrystallization

Crude this compound can be purified by recrystallization due to its lower solubility in cold water compared to hot water.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water.

-

Drying: Dry the crystals in an oven at a suitable temperature (e.g., 110°C) to a constant weight.

Quantitative Analysis by Iodometric Titration

The purity of the synthesized this compound can be determined by iodometric titration.

-

Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in deionized water.

-

Reaction: To this solution, add an excess of potassium iodide and a small amount of sulfuric acid. The iodate will oxidize the iodide to iodine.

-

Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution.

-

Endpoint Detection: Add starch indicator near the endpoint. The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

Calculation: Calculate the purity of the this compound based on the stoichiometry of the reaction.

Caption: General workflow from synthesis to final product characterization.

Conclusion

The synthesis of this compound from potassium iodide can be achieved through several effective methods, each with its own advantages and disadvantages. The chlorine oxidation method is suitable for large-scale industrial production due to its high yield and purity, but requires careful handling of hazardous materials. Electrochemical synthesis represents a more environmentally friendly approach with high purity, and recent advancements have significantly improved its energy efficiency. The potassium permanganate method is a viable option for laboratory-scale synthesis, though it involves a more challenging purification process. The choice of synthesis method will depend on the desired scale of production, available equipment, and environmental and safety considerations.

References

- 1. CN102101683A - Preparation method of potassium iodide - Google Patents [patents.google.com]

- 2. Preparation of this compound (2005) | Liu Zhiping Huang | 5 Citations [scispace.com]

- 3. youtube.com [youtube.com]

- 4. Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. cecri.res.in [cecri.res.in]

- 6. CN102021600B - Method and device for producing this compound through oxygen cathode non-diaphragm electrolysis - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. CN108996475B - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 9. Preparation and Standardization of 0.05 M this compound | Pharmaguideline [pharmaguideline.com]

- 10. vrbpharma.com [vrbpharma.com]

solubility of potassium iodate in different solvents

An In-depth Technical Guide to the Solubility of Potassium Iodate (KIO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (KIO₃) in various solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualized workflow of the analytical process. This compound is a white, crystalline inorganic salt used in analytical chemistry, as an oxidizing agent, a dough maturing agent, and for the iodination of table salt to prevent iodine deficiency.[1] Its solubility is a critical parameter for these applications, influencing dissolution rates, bioavailability, and reaction kinetics.

Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. It is readily soluble in water, with solubility increasing significantly with temperature, but it is generally insoluble in alcohols and other organic solvents.[1][2][3]

Solubility in Water

The solubility of this compound in water has been extensively studied. The data presented in Table 1 is a compilation from various sources, showing a clear trend of increasing solubility with rising temperature.

Table 1: Solubility of this compound in Water at Different Temperatures

| Temperature (°C) | Solubility (g / 100 mL) |

|---|---|

| 0 | 4.74[2][3][4] |

| 10 | 6.3[5] |

| 20 | 8.1[5] |

| 25 | 9.16[2] |

| 30 | 10.3[5] |

| 40 | 12.6[5] |

| 60 | 18.3[5] |

| 80 | 24.8[5] |

Solubility in Other Solvent Systems

The presence of other solutes can significantly alter the solubility of KIO₃.

Table 2: Solubility of this compound in Aqueous and Mixed Solvent Systems

| Solvent System | Temperature (°C) | Observation | Reference |

|---|---|---|---|

| Water / 1,4-Dioxane Mixtures | 25 | Solubility decreases as the concentration of dioxane increases (i.e., as the dielectric constant of the solvent mixture decreases). | [6] |

| Aqueous Potassium Hydroxide (KOH) | 25 | Solubility shows a minimum near a KOH concentration of 12 mol/dm³. | [6] |

| Saturated Sodium Chloride (NaCl) Solution | 10 | Solubility is approximately 15% of that in deionized water at the same temperature. | [7] |

| Aqueous Potassium Iodide (KI) | Ambient | Soluble.[1][4] |[1][4] |

Qualitative Solubility in Organic Solvents

This compound exhibits poor solubility in most organic solvents.

Table 3: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Ethanol | Insoluble | [1][3][8] |

| Liquid Ammonia | Insoluble | [2][3][5] |

| Concentrated Nitric Acid | Insoluble | [2][3][4] |

| Ethylenediamine | Soluble | [1] |

| Ethanolamine | Soluble |[1] |

Experimental Protocols

The determination of solubility requires precise and reproducible methods. The most common approach involves preparing a saturated solution at a constant temperature (isothermal method) and then quantifying the dissolved solute.[6] Iodometric titration is a highly accurate and standard method for the quantification of this compound.[8]

Isothermal Method for Preparing a Saturated Solution

This method ensures that a true equilibrium between the solid solute and the solution is achieved.

Methodology:

-

Addition of Excess Solute: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, thermostatted vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or mechanical shaker) in a constant temperature bath for a prolonged period (e.g., 10-24 hours) to ensure equilibrium is reached.[9] Equilibrium can be approached from both undersaturation and supersaturation to confirm the result.[9]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant liquid. To avoid collecting solid particles, use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter). If sampling at elevated temperatures, the sampling equipment (pipette, syringe) should be preheated to the thermostat temperature to prevent premature crystallization.[9]

-

Sample Preparation: Accurately weigh or measure the volume of the collected saturated solution for subsequent analysis.

Quantification by Iodometric Titration

This protocol details the chemical analysis of the KIO₃ concentration in the saturated solution sample.

Principle: this compound, a strong oxidizing agent, reacts with excess potassium iodide (KI) in an acidic solution to liberate molecular iodine (I₂). The amount of liberated iodine, which is directly proportional to the amount of iodate, is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.

The reaction sequence is as follows:

-

Reaction 1: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

Reaction 2: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Methodology:

-

Sample Preparation: Accurately transfer a known volume or mass of the saturated KIO₃ solution into a conical flask. Dilute with a measured amount of deionized water.

-

Reagent Addition: Add an excess of solid potassium iodide (KI) (e.g., ~2-3 grams) and a few milliliters of a dilute strong acid (e.g., HCl or H₂SO₄) to the flask.[8] Swirl gently to dissolve the KI and stopper the flask to prevent iodine loss through volatilization. Allow the reaction to proceed in the dark for about 5 minutes.[8]

-

Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate of a known concentration. The initial brownish-yellow solution will fade as the titration proceeds.

-

Endpoint Determination: When the solution becomes a pale yellow, add a few drops of starch indicator solution. The solution will turn a deep blue-black due to the formation of the starch-iodine complex.[8]

-

Final Titration: Continue the titration dropwise with constant swirling until the blue color disappears completely. This is the endpoint.

-

Calculation: Record the volume of sodium thiosulfate solution used. Calculate the concentration of this compound in the saturated solution using the stoichiometry of the reactions. A blank determination should be performed to account for any interfering substances.[8]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

References

- 1. This compound | 7758-05-6 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. This compound | IKO3 | CID 23665710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemister.ru]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide to the Thermal Decomposition of Potassium Iodate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition of potassium iodate (KIO₃), focusing on its core mechanism, kinetics, and the experimental protocols used for its characterization.

Core Mechanism of Thermal Decomposition

The thermal decomposition of solid this compound is a well-defined process that primarily results in the formation of solid potassium iodide (KI) and gaseous oxygen (O₂). The overall reaction is a single-step decomposition represented by the following balanced chemical equation:

2 KIO₃(s) → 2 KI(s) + 3 O₂(g) [1]

This reaction involves the breaking of iodine-oxygen bonds within the iodate ion (IO₃⁻) and the subsequent formation of the more stable iodide ion (I⁻) and diatomic oxygen. The process is endothermic, requiring a significant input of thermal energy to proceed. Thermoanalytical studies confirm that KIO₃ decomposes with heat evolution in the temperature range of 795–815 K (522–542 °C).[2]

dot

Caption: Thermal Decomposition Pathway of KIO₃.

Kinetics of Thermal Decomposition

The study of the decomposition kinetics of this compound reveals how quickly the reaction proceeds and the factors that influence its rate. This is typically investigated using isothermal (constant temperature) and non-isothermal (constant heating rate) thermogravimetry.[3]

The kinetics of the solid-state decomposition of KIO₃ can be effectively described by specific kinetic models. For isothermal conditions, the reaction is best represented by the contracting cube model .[3][[“]][5] This model assumes that the reaction starts at the surface of the cubic crystals and proceeds inwards at a uniform rate.

Several key kinetic parameters have been determined experimentally, which are crucial for understanding the material's stability and reactivity at high temperatures. These parameters are summarized in the table below.

Data Presentation: Quantitative Kinetic Data

| Parameter | Value | Conditions / Notes | Citation |

| Decomposition Temperature Range | 790–805 K (517–532 °C) | Isothermal studies in a nitrogen atmosphere. | [3] |

| Activation Energy (Ea) | ~336 kJ/mol | Isothermal decomposition, contracting cube/sphere model. | [2] |

| Activation Energy (Ea) | ~216 kJ/mol | Catalyzed by Nickel Oxide. | [2] |

| Activation Energy (Ea) | ~340 kJ/mol | Non-isothermal, gamma-irradiated KIO₃, contracting sphere model. | [2][6] |

| Kinetic Model | Contracting Cube Equation | Best describes isothermal decomposition kinetics. | [3][[“]][5][6] |

| Effect of Particle Size | Activation energy is independent of particle size. | Studied in the range of 63–150 μm. | [5][6] |

| Effect of Irradiation | Increases the rate of decomposition; decreases activation energy. | Studied using gamma rays. | [2][6] |

Experimental Protocols

The characterization of the thermal decomposition of this compound is predominantly carried out using thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), often coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).[3]

This protocol outlines the typical procedure for analyzing the thermal decomposition of KIO₃.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 900°C is required.[7][8] A system for controlling the atmosphere (e.g., a mass flow controller for purge gas) is essential.[8]

-

Sample Preparation:

-

Use analytical grade this compound powder.

-

Weigh a small, precise amount of the sample (typically 5-10 mg) into an inert crucible (e.g., silica or alumina).[3] A small sample size minimizes thermal gradients within the sample.

-

-

Experimental Conditions:

-

Purge Gas: An inert atmosphere is crucial to prevent side reactions. High-purity nitrogen is typically used at a constant flow rate (e.g., 50-60 mL/min) to remove the oxygen gas produced during decomposition.[3][9]

-

Temperature Program:

-

Non-isothermal Analysis: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant, linear heating rate. Multiple heating rates (e.g., 3, 5, 7, and 10 K/min) are often used to perform model-free kinetic analysis.[3][10]

-

Isothermal Analysis: Rapidly heat the sample to a specific temperature within the decomposition range (e.g., 790, 795, 800, or 805 K) and hold it at that temperature for a sufficient duration to observe the complete mass loss.[3][5]

-

-

-

Data Acquisition:

-

Continuously record the sample mass as a function of temperature (for non-isothermal scans) or time (for isothermal holds).[11]

-

The TGA instrument will produce a thermogram (TG curve) showing percentage mass loss versus temperature or time. The first derivative of this curve (DTG curve) can also be plotted, which shows the rate of mass loss and helps in identifying the temperature of maximum decomposition rate.

-

-

Data Analysis (Kinetic Study):

-

The mass loss data from the TG curve is converted to the fraction decomposed (α).

-

For non-isothermal data, isoconversional (model-free) methods like Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) are applied to determine the activation energy (Ea) as a function of the extent of conversion.[9][10]

-

For isothermal data, the α vs. time curves are fitted to various solid-state reaction models (e.g., contracting cube, contracting sphere, diffusion models) to determine the most probable reaction mechanism and its associated kinetic parameters.[2][3]

-

dot

Caption: Workflow for TGA analysis of KIO₃.

References

- 1. homework.study.com [homework.study.com]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. consensus.app [consensus.app]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. etamu.edu [etamu.edu]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

Potassium Iodate as an Oxidizing Agent: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental principles, experimental applications, and key data pertaining to potassium iodate's role as a potent oxidizing agent in scientific research and pharmaceutical development.

Executive Summary

This compound (KIO₃) is a strong and stable oxidizing agent with a wide range of applications in analytical chemistry, organic synthesis, and pharmaceutical sciences. Its high purity and stability make it an excellent primary standard for various titrimetric methods. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its key applications, and a summary of relevant quantitative data. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile reagent.

Core Chemical and Physical Properties

This compound is an inorganic salt composed of a potassium cation (K⁺) and an iodate anion (IO₃⁻). It presents as a white, crystalline, odorless solid.[1] Its stability, particularly in comparison to potassium iodide, makes it a preferred reagent for many applications, including the iodization of table salt.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | KIO₃ | [1][2] |

| Molar Mass | 214.001 g/mol | [3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 560 °C (decomposes) | [1][3] |

| Density | 3.89 g/cm³ | [2] |

| Solubility in Water | See Table 2 | [4] |

Solubility Data

The solubility of this compound in water is temperature-dependent, a critical factor in the preparation of standard solutions.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 4.74 |

| 25 | 9.16 |

| 100 | 32.3 |

| [Source:[4]] |

Oxidizing Properties

This compound is a potent oxidizing agent, a characteristic determined by the high oxidation state (+5) of iodine in the iodate ion. Its oxidizing strength is demonstrated by its standard reduction potential.

Standard Reduction Potential (Acidic Solution):

IO₃⁻(aq) + 6H⁺(aq) + 5e⁻ → ½I₂(s) + 3H₂O(l) E° = +1.195 V

Applications in Analytical Chemistry

The primary analytical application of this compound is in redox titrations, particularly in a branch of analytical chemistry known as iodometry. It serves as a primary standard to standardize solutions of reducing agents, most notably sodium thiosulfate.[5]

Standardization of Sodium Thiosulfate

The standardization of sodium thiosulfate (Na₂S₂O₃) solution using this compound is a cornerstone of iodometric titrations. The process involves the reaction of a known amount of this compound with an excess of potassium iodide in an acidic medium to liberate a precise amount of iodine. This liberated iodine is then titrated with the sodium thiosulfate solution.[6]

Experimental Protocol: Standardization of 0.1 M Sodium Thiosulfate

Reagents and Equipment:

-

This compound (KIO₃), primary standard grade, dried at 120°C

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Potassium iodide (KI)

-

Dilute sulfuric acid (H₂SO₄)

-

Starch indicator solution

-

Analytical balance, burette, pipette, volumetric flasks, conical flasks

Procedure:

-

Preparation of 0.1 M this compound Standard Solution:

-

Accurately weigh approximately 3.567 g of dried this compound.

-

Dissolve it in distilled water in a 1000 mL volumetric flask and dilute to the mark.

-

-

Preparation of 0.1 M Sodium Thiosulfate Solution:

-

Dissolve approximately 25 g of sodium thiosulfate pentahydrate in 1000 mL of freshly boiled and cooled distilled water. Add a small amount of sodium carbonate to stabilize the solution.

-

-

Titration:

-

Pipette 25.00 mL of the standard this compound solution into a conical flask.

-

Add approximately 2 g of potassium iodide and 5 mL of dilute sulfuric acid. The solution will turn a deep brown due to the liberation of iodine.

-

Titrate with the sodium thiosulfate solution until the brown color fades to a pale yellow.

-

Add 2-3 drops of starch indicator. The solution will turn a deep blue-black.

-

Continue the titration dropwise until the blue color disappears completely.

-

Repeat the titration to obtain concordant results.[6]

-

Reactions:

-

Liberation of Iodine: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O[5]

-

Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻[5]

Workflow for Standardization of Sodium Thiosulfate:

Caption: Workflow for the standardization of sodium thiosulfate using this compound.

Determination of Ascorbic Acid (Vitamin C)

This compound can be used for the quantitative determination of ascorbic acid. In this titration, the iodate solution is added to an acidic solution of the sample containing potassium iodide. The liberated iodine oxidizes the ascorbic acid.[7]

Experimental Protocol: Determination of Ascorbic Acid

Reagents and Equipment:

-

Standardized this compound solution (e.g., 0.002 M)

-

Potassium iodide (KI)

-

Hydrochloric acid (HCl), 1 M

-

Starch indicator solution

-

Sample containing ascorbic acid (e.g., fruit juice, vitamin C tablet)

Procedure:

-

Sample Preparation:

-

Prepare a solution of the sample. For a tablet, this may involve crushing and dissolving in a known volume of water. For fruit juice, it may be used directly or after dilution.

-

-

Titration:

-

Pipette a known volume (e.g., 20 mL) of the sample solution into a conical flask.

-

Add approximately 150 mL of distilled water, 5 mL of 0.6 M potassium iodide solution, 5 mL of 1 M hydrochloric acid, and 1 mL of starch indicator solution.[7]

-

Titrate with the standard this compound solution until the first permanent trace of a dark blue-black color appears.[7]

-

Repeat the titration for concordant results.

-

Reactions:

-

Iodine Formation: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O[7]

-

Oxidation of Ascorbic Acid: C₆H₈O₆ (ascorbic acid) + I₂ → C₆H₆O₆ (dehydroascorbic acid) + 2I⁻ + 2H⁺[7]

Logical Flow for Ascorbic Acid Determination:

Caption: Logical relationship in the titration of ascorbic acid with this compound.

Determination of Other Reducing Agents

This compound is also a valuable reagent for the determination of other reducing agents such as arsenic (III), tin (II), and mercury (I).[8] In strongly acidic solutions (3-9 M HCl), iodate is reduced to iodine monochloride (ICl).[8]

Reaction in Strong HCl: IO₃⁻ + 2Sn²⁺ + 6H⁺ + Cl⁻ → ICl + 2Sn⁴⁺ + 3H₂O[8]

Experimental Protocol: Determination of Tin (II)

Reagents and Equipment:

-

Standard this compound solution (e.g., 0.025 M)

-

Concentrated hydrochloric acid (HCl)

-

Carbon dioxide (solid or gas)

-

Sample containing Tin (II)

Procedure:

-

Sample Preparation:

-

Weigh the sample containing tin (II) into a titration beaker.

-

Add 50 mL of concentrated HCl and 90 mL of deionized water.

-

Create an inert atmosphere by adding solid CO₂ or bubbling CO₂ gas through the solution to prevent the oxidation of Sn(II) by air.[9]

-

Boil the solution for 3 minutes under a continuous CO₂ atmosphere.[9]

-

Cool the solution rapidly, for instance, by adding more solid CO₂.[9]

-

-

Titration:

-

Titrate the solution immediately with the standard this compound solution.

-

The endpoint can be detected potentiometrically or with an appropriate indicator.[9]

-

Role in Pharmaceutical and Drug Development Contexts

While this compound is not typically involved in direct biological signaling pathways in the way that many drug molecules are, its chemical properties are highly relevant to the pharmaceutical field.

-

Iodine Supplementation: It is used in the fortification of table salt to combat iodine deficiency disorders, which are critical for thyroid hormone synthesis.[10] Its stability makes it superior to potassium iodide for this purpose in humid climates.[1]

-

Antiseptic Properties: In solution, it can serve as a source of iodine, which has antiseptic properties.[3]

-

Analytical Reagent: In drug development, it is a crucial analytical reagent for the quantitative analysis of various pharmaceutical compounds that possess reducing properties.[11]

-

Thyroid Blocking Agent: In the event of a radiological emergency, this compound can be administered to saturate the thyroid gland with non-radioactive iodine, thereby preventing the uptake of radioactive iodine isotopes.[6]

Logical Relationship of KIO₃ in a Pharmaceutical Context:

Caption: Pharmaceutical relevance of this compound.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care. It can intensify fires and may cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[13]

-

Handling: Avoid creating dust. Keep away from heat, sparks, and open flames.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. It can be reduced to potassium iodide before disposal.

Conclusion

This compound is a fundamentally important oxidizing agent with significant applications across various scientific disciplines. Its stability, high purity, and well-characterized reactivity make it an indispensable tool in analytical chemistry, particularly for redox titrations. For researchers and professionals in drug development, a thorough understanding of its properties and applications is essential for quantitative analysis and quality control. The detailed protocols and data presented in this guide serve as a valuable resource for the effective and safe utilization of this versatile chemical compound.

References

- 1. scribd.com [scribd.com]

- 2. Iodometric titration of this compound full experiment with theory, app.. [askfilo.com]

- 3. This compound | IKO3 | CID 23665710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Standardisation of Sodium Thiosulfate Solution with this compound Pur.. [askfilo.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. seniorchem.com [seniorchem.com]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. srdata.nist.gov [srdata.nist.gov]

- 12. hiranuma.com [hiranuma.com]

- 13. m.youtube.com [m.youtube.com]

The Genesis of a Halogen Salt: A Technical History of Potassium Iodate

An in-depth exploration of the discovery, synthesis, and foundational properties of potassium iodate (KIO₃), prepared for researchers, scientists, and professionals in drug development.

Executive Summary

This compound (KIO₃), a compound of significant interest in public health, analytical chemistry, and pharmaceutical science, has a history intrinsically linked to the discovery of its constituent halogen, iodine. This technical guide delineates the historical narrative of its discovery, provides detailed modern and historical experimental protocols for its synthesis, and presents its key quantitative physicochemical properties. Furthermore, this document offers visualizations of the discovery timeline and synthetic pathways to facilitate a deeper understanding of this pivotal inorganic salt.

Historical Perspective: From Seaweed Ash to a Stable Iodine Source

The journey to understanding and utilizing this compound begins with the discovery of iodine itself. In 1811, the French chemist Bernard Courtois, while investigating the corrosion of his copper vats used for manufacturing saltpeter from seaweed ash, observed a mysterious violet vapor upon adding sulfuric acid.[1][2][3] This vapor condensed into dark, lustrous crystals, which he suspected to be a new element.[2]

The elemental nature of this new substance was subsequently confirmed and further investigated by prominent chemists of the era, Humphry Davy and Joseph Louis Gay-Lussac, in 1813.[1] Gay-Lussac proposed the name "iode" (iodine) from the Greek word "iodes," meaning violet-colored, a nod to the characteristic color of its vapor.[1]

The medical significance of iodine was recognized shortly after its discovery. In 1819, Jean-François Coindet, a Swiss physician, demonstrated the efficacy of iodine in treating goiter.[4] This discovery paved the way for the exploration of various iodine compounds for therapeutic and prophylactic use. This compound emerged as a particularly valuable compound due to its greater stability compared to potassium iodide, especially in hot and humid climates, making it an ideal agent for the iodization of salt to combat iodine deficiency disorders.[5]

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | KIO₃ |

| Molecular Weight | 214.00 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 560 °C (decomposes)[6][7][8] |

| Density | 3.89 g/cm³[6][7] |

| Solubility in Water | 4.74 g/100 mL at 0 °C[6] 9.16 g/100 mL at 25 °C[6] 32.3 g/100 mL at 100 °C[6] |

| Solubility in other solvents | Insoluble in alcohol and liquid ammonia[6] |

| pH | 5-8 (5% solution)[9] |

Experimental Protocols for the Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The following sections provide detailed protocols for two common laboratory-scale preparations.

Synthesis from Iodine and Potassium Hydroxide

This method relies on the disproportionation of iodine in a hot, concentrated solution of potassium hydroxide.

Reaction: 3I₂ + 6KOH → 5KI + KIO₃ + 3H₂O[5][10]

Materials:

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Distilled water

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Reaction vessel (e.g., beaker or flask)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

Procedure:

-

Prepare a concentrated solution of potassium hydroxide by dissolving it in a minimal amount of hot distilled water.

-

Gradually add powdered iodine to the hot, stirred potassium hydroxide solution. The solution will initially turn a dark brown color.

-

Continue adding iodine until the solution remains faintly brown, indicating a slight excess of iodine.[10]

-

Continue to heat and stir the solution until the reaction is complete, which is indicated by the disappearance of the brown color as the iodine reacts.

-

Allow the solution to cool slowly to room temperature. This compound, being less soluble than potassium iodide in cold water, will precipitate out as white crystals.

-

Collect the crystals by suction filtration and wash them with a small amount of cold distilled water to remove any remaining potassium iodide and other impurities.

-

Recrystallize the crude this compound from hot distilled water to obtain a purified product.

-

Dry the purified crystals in a desiccator or a low-temperature oven.

Synthesis from Iodine and Potassium Chlorate

This method utilizes the oxidizing power of potassium chlorate to convert iodine to iodate in the presence of a small amount of nitric acid as a catalyst.

Reaction: I₂ + 2KClO₃ → 2KIO₃ + Cl₂[11]

Materials:

-

Iodine (I₂)

-

Potassium chlorate (KClO₃)

-

Nitric acid (HNO₃, concentrated)

-

Distilled water

-

Heating apparatus with a reflux condenser

-

Reaction flask

-

Filtration apparatus

-

Potassium hydroxide (KOH) for neutralization

Procedure:

-

In a reaction flask equipped with a reflux condenser, dissolve potassium chlorate in distilled water with gentle heating.

-

Carefully add powdered iodine to the warm potassium chlorate solution.

-

Add a few drops of concentrated nitric acid to initiate the reaction.[11][12]

-

Gently heat the mixture. The reaction is characterized by the evolution of chlorine gas and the disappearance of the solid iodine.

-

Once the reaction is complete (indicated by the disappearance of the violet iodine color), boil the solution gently to expel any dissolved chlorine.

-

Neutralize the resulting solution with a potassium hydroxide solution.

-

Allow the solution to cool, which will cause the this compound to crystallize.

-

Collect the crystals by filtration, wash with cold distilled water, and dry.

Analytical Methods for Purity Determination

The purity of synthesized this compound can be determined by various analytical techniques. A common and reliable method is iodometric titration.

Principle: this compound, a strong oxidizing agent, reacts with an excess of potassium iodide in an acidic solution to liberate a stoichiometric amount of iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.

Reactions:

-

KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O

-

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

Procedure Outline:

-

An accurately weighed sample of this compound is dissolved in distilled water.

-

An excess of potassium iodide and a dilute acid (e.g., sulfuric acid) are added to the solution.

-

The liberated iodine is then titrated with a standard solution of sodium thiosulfate until the solution becomes a pale yellow.

-

A few drops of starch indicator are added, which forms a deep blue complex with the remaining iodine.

-

The titration is continued until the blue color disappears, indicating the endpoint.

-

The purity of the this compound can be calculated from the volume of sodium thiosulfate solution used.[13]

More advanced techniques such as high-precision coulometric titration can also be employed for the determination of this compound purity, offering a high degree of accuracy and traceability to SI units.[14][15]

Conclusion

The history of this compound is a compelling narrative that begins with a serendipitous discovery and evolves into a cornerstone of public health initiatives and a versatile laboratory reagent. A thorough understanding of its historical context, coupled with detailed knowledge of its synthesis and analytical characterization, is essential for its effective and safe utilization in scientific research and development. The protocols and data presented in this guide provide a foundational resource for professionals working with this important inorganic compound.

References

- 1. Iodine - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. History of U.S. Iodine Fortification and Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. resources.finalsite.net [resources.finalsite.net]

- 8. 7758-05-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. piochem.com [piochem.com]

- 10. issr.edu.kh [issr.edu.kh]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. fao.org [fao.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Potassium Iodate: A Comprehensive Technical Review for Scientific Professionals

Abstract

This technical guide provides an in-depth overview of potassium iodate (KIO₃), a compound of significant interest to researchers, scientists, and drug development professionals. This document covers its fundamental chemical properties, including its CAS number and molecular weight, and delves into its applications in pharmacology, particularly concerning thyroid health and as a research tool in ophthalmology. Detailed experimental protocols for its quantification and for the induction of a key disease model are provided. Furthermore, this guide presents visual representations of the primary signaling pathway associated with its mechanism of action in the thyroid and the workflow for a widely used experimental model involving a related iodate compound.

Core Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula KIO₃. It is a white, crystalline, odorless powder. Key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Citations |

| CAS Number | 7758-05-6 | |

| Molecular Weight | 214.001 g/mol | |

| Melting Point | 560 °C (with partial decomposition) | |

| Density | 3.98 g/cm³ | |

| Solubility in Water | 4.74 g/100 mL at 0 °C; 32.3 g/100 mL at 100 °C |

Applications in Drug Development and Research

This compound has established applications in both therapeutic and research contexts, primarily centered on its iodine content and its oxidative properties.

Thyroid Gland Protection and Regulation

In the pharmaceutical domain, this compound is utilized as a thyroid-blocking agent in the event of a nuclear emergency.[1] In such scenarios, the release of radioactive iodine poses a significant threat, as the thyroid gland readily absorbs iodine to synthesize thyroid hormones.[2] Administration of this compound saturates the thyroid with a stable source of iodine, competitively inhibiting the uptake of radioactive iodine and thereby mitigating the risk of radiation-induced thyroid cancer.[3]

Furthermore, at pharmacological doses, potassium iodide (to which this compound is readily converted in the body) exerts an inhibitory effect on the thyroid gland, known as the Wolff-Chaikoff effect.[4][5][6] This phenomenon involves a temporary cessation of thyroid hormone synthesis and release.[7] This property is leveraged in the short-term management of hyperthyroidism and in the preparation of patients for thyroidectomy.[7]

Preclinical Model of Retinal Degeneration

While this compound itself is noted for its retinal toxicity at high doses, the closely related compound, sodium iodate (NaIO₃), is widely employed in preclinical research to induce a model of retinal degeneration that mimics aspects of age-related macular degeneration (AMD) and other retinopathies.[8][9][10] Intravenous or intraperitoneal injection of sodium iodate in animal models, such as mice and rats, leads to oxidative stress and subsequent apoptosis of the retinal pigment epithelium (RPE) and photoreceptor cells.[11][12][13][14][15] This provides a valuable and reproducible model for investigating the pathogenesis of retinal diseases and for evaluating the efficacy of novel therapeutic interventions.[12][14][15]

Signaling Pathways and Mechanisms of Action

The Wolff-Chaikoff Effect in Thyroid Regulation

The primary mechanism by which high doses of iodide regulate thyroid function is the Wolff-Chaikoff effect.[4][5][6] This autoregulatory phenomenon transiently inhibits the synthesis of thyroid hormones.[7] The process is initiated by the influx of a high concentration of iodide into thyroid follicular cells. This leads to the inhibition of thyroid peroxidase (TPO), a key enzyme in the organification of iodine and the coupling of iodotyrosines to form T3 and T4. Subsequently, there is a downregulation of the sodium-iodide symporter (NIS), which reduces further iodide uptake, allowing the thyroid to "escape" the inhibitory effect and resume normal hormone synthesis.[16]

Iodate-Induced Retinal Toxicity

High doses of iodate are toxic to the retina, specifically targeting the RPE and photoreceptor cells.[8][9] The molecular mechanism is believed to involve oxidative stress, leading to a cascade of events that result in programmed cell death (apoptosis).[11] Studies in animal models using sodium iodate have shown the involvement of both caspase-dependent and caspase-independent apoptotic pathways in photoreceptors and RPE cells, respectively.[11]

Experimental Protocols

Iodometric Titration for the Quantification of this compound

This protocol outlines a standard method for determining the purity or concentration of a this compound solution.[1][17][18][19][20]

Principle: this compound, a strong oxidizing agent, reacts with an excess of potassium iodide (KI) in an acidic solution to liberate a stoichiometric amount of iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

Reagents and Apparatus:

-

This compound (KIO₃) solution of unknown concentration

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Potassium iodide (KI), solid or a concentrated solution (e.g., 10% w/v)

-

Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 1 M)

-

Starch indicator solution (1% w/v)

-

Burette, pipette, conical flask, graduated cylinders

-

Distilled water

Procedure:

-

Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the this compound solution into a conical flask.

-

Iodine Liberation: Add an excess of potassium iodide (e.g., 2 g of solid KI or 20 mL of a 10% solution) and approximately 10 mL of dilute sulfuric acid to the conical flask. Swirl to mix. The solution will turn a dark brown color due to the liberated iodine.

-

Reaction: KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O

-

-

Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution from the burette. The brown color of the solution will fade to a pale yellow.

-

Endpoint Determination: When the solution is pale yellow, add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration, adding the sodium thiosulfate dropwise with constant swirling, until the blue color disappears and the solution becomes colorless. This is the endpoint.

-

Replicates: Repeat the titration at least two more times to ensure concordant results.

Calculation: The concentration of this compound can be calculated using the stoichiometry of the reactions. From the balanced equations, 1 mole of KIO₃ reacts to produce 3 moles of I₂, which in turn react with 6 moles of Na₂S₂O₃. Therefore, the mole ratio of KIO₃ to Na₂S₂O₃ is 1:6.

Induction of Retinal Degeneration in Mice with Sodium Iodate

This protocol describes a common procedure for inducing an animal model of retinal degeneration.[12][13][14][15][21]

Principle: Systemic administration of sodium iodate causes oxidative stress, leading to the selective degeneration of the RPE and subsequent death of photoreceptors, mimicking features of certain human retinal diseases.

Materials and Apparatus:

-

Sodium iodate (NaIO₃)

-

Sterile phosphate-buffered saline (PBS) or 0.9% saline

-

Male C57BL/6J or BALB/c mice (7-8 weeks old)

-

Syringes and needles for intraperitoneal (IP) injection

-

Animal scale

-

Equipment for retinal function and imaging (e.g., electroretinography (ERG), optical coherence tomography (OCT))

Procedure:

-

Preparation of Sodium Iodate Solution: Dissolve sodium iodate in sterile PBS or saline to the desired concentration. A common dose is 50 mg/kg of body weight.[12][14] The solution should be prepared fresh and protected from light.

-

Animal Handling and Dosing: Weigh each mouse accurately to determine the correct volume of the sodium iodate solution to inject.

-

Administration: Administer the sodium iodate solution via a single intraperitoneal (IP) injection.[12][13] A control group should be injected with an equivalent volume of the vehicle (PBS or saline).

-

Post-Injection Monitoring: Monitor the animals for any signs of systemic toxicity.

-

Assessment of Retinal Degeneration: At various time points post-injection (e.g., 24 hours, 3 days, 1, 2, 3, and 4 weeks), assess retinal function and structure using techniques such as ERG and OCT.[12][14]

-

Histological Analysis: At the end of the experiment, animals can be euthanized, and the eyes enucleated for histological and immunohistochemical analysis to confirm RPE and photoreceptor cell loss.

Toxicological Profile

The primary toxicological concern with this compound, particularly at high doses, is its effect on the retina.[8][9][10] Overdoses in humans have been reported to cause severe and permanent vision loss due to widespread atrophy of the RPE and photoreceptors.[9][10] The degree of damage is dose-dependent.[8] Animal studies have also indicated the potential for kidney damage and hematological effects at high doses.[4]

Conclusion

This compound is a multifaceted compound with important roles in public health, as a therapeutic agent, and as a tool in biomedical research. Its well-defined chemical properties and mechanisms of action, particularly in the thyroid gland, make it a subject of continued interest for drug development professionals. The use of the related sodium iodate to model retinal degeneration provides a crucial platform for advancing our understanding and treatment of blinding eye diseases. This guide has synthesized key technical information to serve as a comprehensive resource for scientists and researchers working with this compound.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Potassium Iodide? [synapse.patsnap.com]

- 4. Potassium iodide and the wolff-chaikoff effect: relevance for the dermatologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium iodide and the wolff-chaikoff effect: relevance for the dermatologist. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Wolff–Chaikoff effect - Wikipedia [en.wikipedia.org]

- 7. Potassium Iodide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Iodate induced toxic retinopathy: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound toxic retinopathy: a report of five cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound RETINOTOXICITY AFTER AN OVERDOSE OF ANTIRADIATION PILLS: A CASE OF APOCALYPTIC RETINOPATHY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Sodium iodate-induced retina degeneration observed in non-separate sclerochoroid/retina pigment epithelium/retina whole mounts - Kim - Annals of Eye Science [aes.amegroups.org]

- 14. Course of Sodium Iodate-Induced Retinal Degeneration in Albino and Pigmented Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium-Iodate Injection Can Replicate Retinal Degenerative Disease Stages in Pigmented Mice and Rats: Non-Invasive Follow-Up Using OCT and ERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. askfilo.com [askfilo.com]

- 18. titrations.info [titrations.info]

- 19. scribd.com [scribd.com]

- 20. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 21. imrpress.com [imrpress.com]

An In-Depth Technical Guide to the Theoretical Yield Calculation for Potassium Iodate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of potassium iodate (KIO₃) synthesized from potassium iodide (KI) and potassium chlorate (KClO₃). This guide is intended to serve as a practical resource, offering detailed experimental protocols, clear data presentation, and logical visualizations to aid in research and development.

Introduction

This compound is a stable, crystalline solid with significant applications in various fields, including analytical chemistry, medicine, and the food industry. Its synthesis is a fundamental process, and understanding the theoretical yield is crucial for optimizing reaction conditions, evaluating efficiency, and ensuring the economic viability of its production. This guide focuses on the direct synthesis of this compound via the oxidation-reduction reaction between potassium iodide and potassium chlorate.

The Core Reaction: Stoichiometry and Principles

The synthesis of this compound from potassium iodide and potassium chlorate is a redox reaction where iodide is oxidized to iodate, and chlorate is reduced to chloride. The balanced chemical equation for this reaction is:

KI + KClO₃ → KIO₃ + KCl [1][2][3]

This equation reveals a straightforward 1:1 molar ratio between the reactants, potassium iodide and potassium chlorate, and the product, this compound. This stoichiometric relationship is the foundation for calculating the theoretical yield.

Theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency. The calculation of theoretical yield involves the following key steps:

-

Determining the Moles of Each Reactant: The number of moles of each reactant is calculated by dividing its mass by its molar mass.

-

Identifying the Limiting Reactant: The limiting reactant is the reactant that is completely consumed first in a chemical reaction. It dictates the maximum amount of product that can be formed.

-

Calculating the Moles of Product: The stoichiometry of the balanced equation is used to determine the number of moles of product that can be formed from the limiting reactant.

-

Calculating the Theoretical Yield in Grams: The moles of the product are then multiplied by its molar mass to determine the theoretical yield in grams.

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from potassium iodide and potassium chlorate. This protocol is a synthesized representation of standard laboratory practices for this type of reaction.

Materials:

-

Potassium Iodide (KI)

-

Potassium Chlorate (KClO₃)

-

Distilled Water

-

Beakers

-

Heating Plate with Magnetic Stirrer

-

Stir Bar

-

Buchner Funnel and Flask

-

Filter Paper

-

Drying Oven

-

Analytical Balance

Procedure:

-

Reactant Preparation: Accurately weigh 10.0 g of potassium iodide and 8.0 g of potassium chlorate using an analytical balance.

-

Dissolution: In a 250 mL beaker, dissolve the 10.0 g of potassium iodide in approximately 100 mL of distilled water. In a separate 150 mL beaker, dissolve the 8.0 g of potassium chlorate in about 50 mL of distilled water. Gentle heating and stirring may be required to facilitate the dissolution of potassium chlorate.

-

Reaction: Once both reactants are fully dissolved, slowly add the potassium iodide solution to the potassium chlorate solution while continuously stirring with a magnetic stirrer.

-

Heating and Concentration: Gently heat the reaction mixture on a hot plate to a temperature of approximately 80-90°C. Continue heating and stirring to concentrate the solution. As the volume decreases, crystals of this compound will begin to precipitate out of the solution due to its lower solubility at higher concentrations.

-

Crystallization and Cooling: Once a significant amount of precipitate has formed, remove the beaker from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the beaker can be placed in an ice bath for about 30 minutes.

-

Isolation of Product: Isolate the this compound crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove any soluble impurities, such as the potassium chloride byproduct.

-

Drying: Carefully transfer the collected crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature of about 100°C until a constant weight is achieved.

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the dry this compound crystals to determine the actual yield.

Data Presentation and Theoretical Yield Calculation

The following tables summarize the quantitative data for a hypothetical synthesis of this compound, based on the experimental protocol described above.

Table 1: Molar Masses of Reactants and Products

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Potassium Iodide | KI | 166.00 |

| Potassium Chlorate | KClO₃ | 122.55 |

| This compound | KIO₃ | 214.00 |

| Potassium Chloride | KCl | 74.55 |

Table 2: Experimental Data and Theoretical Yield Calculation

| Parameter | Value |

| Initial Mass of Potassium Iodide (KI) | 10.0 g |

| Initial Mass of Potassium Chlorate (KClO₃) | 8.0 g |

| Moles of KI (10.0 g / 166.00 g/mol ) | 0.0602 mol |

| Moles of KClO₃ (8.0 g / 122.55 g/mol ) | 0.0653 mol |

| Limiting Reactant | Potassium Iodide (KI) |

| Moles of KIO₃ Produced (from KI, 1:1 ratio) | 0.0602 mol |

| Theoretical Yield of KIO₃ (0.0602 mol * 214.00 g/mol ) | 12.88 g |

| Hypothetical Actual Yield of KIO₃ | 11.5 g |

| Percent Yield ((11.5 g / 12.88 g) * 100%) | 89.3% |

Visualization of the Theoretical Yield Calculation Workflow

The logical steps involved in calculating the theoretical yield can be visualized using the following workflow diagram.

Caption: Workflow for calculating the theoretical yield of this compound.

Signaling Pathway of the Synthesis Reaction